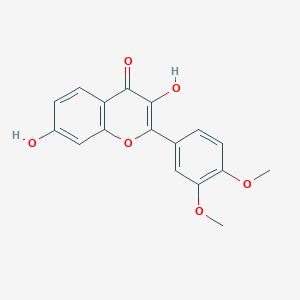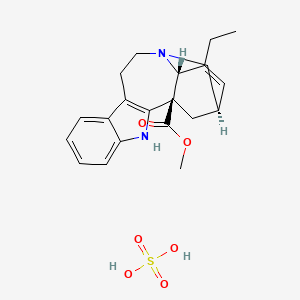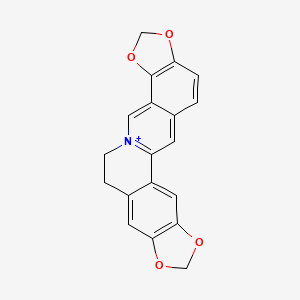
3,7-二羟基-3',4'-二甲氧基黄酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Dihydroxy-3’,4’-dimethoxyflavone is a flavone derivative. It is known to have antioxidant, anti-cancer, anti-inflammatory, anti-atherogenic, hypolipidemic and neuroprotective or neurotrophic effects . It is a competitive antagonist of the AhR that inhibits AhR-mediated induction of CYP1A1, and also displays antiestrogen activity in breast tumor cell lines .
Synthesis Analysis
The synthesis of 3,7-Dihydroxy-3’,4’-dimethoxyflavone involves the oxidative cyclization of 2’,4’-dihydroxy-3,4-dimethoxychalcone using an I2 catalyst in DMSO . The synthesized compounds were characterized by means of their UV-Vis, IR, 1H-NMR and 13C-NMR spectral data .Molecular Structure Analysis
The molecular formula of 3,7-Dihydroxy-3’,4’-dimethoxyflavone is C17H14O6 . Its average mass is 314.289 Da and its monoisotopic mass is 314.079041 Da . The InChIKey of the compound is LTSJJOKAWSCMBC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 525.5±50.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.5 mmHg at 25°C and an enthalpy of vaporization of 84.2±3.0 kJ/mol . The flash point of the compound is 196.1±23.6 °C . The compound has a molar refractivity of 81.0±0.3 cm3 .科学研究应用
- 3,7-二羟基-3',4'-二甲氧基黄酮具有很强的抗氧化活性。 它可以清除自由基,保护细胞免受氧化应激,并可能降低患慢性疾病(如癌症、心血管疾病和神经退行性疾病)的风险 {svg_1}.
- 研究表明,这种黄酮类化合物具有抗炎特性。 它可以抑制促炎酶和细胞因子,有助于调节炎症反应 {svg_2}.
- 3,7-二羟基-3',4'-二甲氧基黄酮在癌症预防和治疗方面显示出希望。 它可以抑制细胞增殖,诱导凋亡(程序性细胞死亡),并干扰癌细胞信号通路。 研究探讨了其对各种癌症(包括乳腺癌、结肠癌和前列腺癌)的潜在作用 {svg_3}.
- 一些证据表明,这种化合物可以保护神经元免受损伤。 它可能通过调节氧化应激和炎症来减轻阿尔茨海默病和帕金森病等神经退行性疾病 {svg_4}.
- 3,7-二羟基-3',4'-二甲氧基黄酮作为 AhR 的竞争性拮抗剂。 AhR 在解毒和代谢中发挥作用。 通过抑制 AhR 介导的 CYP1A1 等酶的诱导,这种化合物可能会影响细胞对环境毒素的反应 {svg_5}.
- 在酵母研究中,3,7-二羟基-3',4'-二甲氧基黄酮表现出 Ca^2± 诱导的生长抑制。 它可能与钙通道相互作用,影响细胞过程 {svg_6}.
抗氧化特性
抗炎作用
癌症预防和治疗
神经保护
芳香烃受体 (AhR) 拮抗
钙通道调节
作用机制
Target of Action
The primary targets of 3,7-Dihydroxy-3’,4’-dimethoxyflavone are PARP (Poly ADP ribose polymerase) and the aryl hydrocarbon receptor . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death . The aryl hydrocarbon receptor is a protein that regulates the expression of genes involved in biological responses to environmental pollutants .
Mode of Action
3,7-Dihydroxy-3’,4’-dimethoxyflavone can reduce the synthesis and accumulation of PARP, thereby protecting cortical neurons against cell death induced by the Parthanatos pathway . It also acts as an antagonist to the aryl hydrocarbon receptor in human breast cancer cells .
Biochemical Pathways
The compound affects the Parthanatos pathway, a form of programmed cell death . By reducing the synthesis and accumulation of PARP, it can protect cortical neurons from cell death induced by this pathway . It also interacts with the aryl hydrocarbon receptor, affecting the expression of genes involved in responses to environmental pollutants .
Pharmacokinetics
It is known that polymethoxyflavones (pmfs), a group of flavonoid compounds to which this compound belongs, are more lipophilic than hydroxyl flavones due to their methoxy groups . This lipophilicity may affect their biological activities and bioavailability .
Result of Action
The compound’s action results in the protection of cortical neurons from cell death induced by the Parthanatos pathway . It also has various biological activities, including antioxidant, anti-cancer, anti-inflammatory, anti-atherogenic, hypolipidaemic, and neuroprotective or neurotrophic effects .
Action Environment
The environment can influence the action, efficacy, and stability of 3,7-Dihydroxy-3’,4’-dimethoxyflavone. For instance, the presence of environmental pollutants can affect the interaction of the compound with the aryl hydrocarbon receptor . .
生化分析
Biochemical Properties
3,7-Dihydroxy-3’,4’-dimethoxyflavone interacts with various biomolecules in biochemical reactions. It has been found to interact with nucleic acids and form complexes
Cellular Effects
It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,7-dihydroxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-12-6-3-9(7-14(12)22-2)17-16(20)15(19)11-5-4-10(18)8-13(11)23-17/h3-8,18,20H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSJJOKAWSCMBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345864 |
Source


|
| Record name | 3,7-Dihydroxy-3',4'-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93322-61-3 |
Source


|
| Record name | 3,7-Dihydroxy-3',4'-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of 3,7-Dihydroxy-3',4'-dimethoxyflavone in the context of the provided research?
A1: The research paper [] focuses on identifying the active compounds in Spigelia anthelmia responsible for its anthelmintic properties. 3,7-Dihydroxy-3',4'-dimethoxyflavone was identified as one of the main constituents in the ethyl acetate extract of S. anthelmia, which exhibited the strongest anthelmintic activity against Haemonchus contortus. This suggests that 3,7-Dihydroxy-3',4'-dimethoxyflavone may contribute to the plant's traditional use as an anthelmintic.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B600277.png)